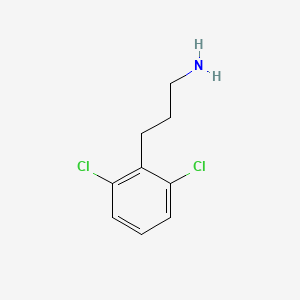

3-(2,6-Dichlorophenyl)propan-1-amine

Description

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPCHDIPZYDGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)propan-1-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with nitroethane to form 2,6-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the nitropropene intermediate under high pressure and temperature conditions. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reduction process .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylpropanamines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

3-(2,6-Dichlorophenyl)propan-1-amine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit activity against certain diseases, including:

- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties: Preliminary research suggests it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as an inhibitor of specific enzymes involved in inflammation. The compound was tested in vitro and showed significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory drug .

Organic Synthesis

Intermediate in Synthesis:

this compound serves as an important intermediate in the synthesis of various organic compounds. It can be used to produce:

- Pharmaceuticals: It is utilized in the synthesis of drugs that require a dichlorophenyl moiety for biological activity.

- Agrochemicals: The compound is also employed in creating pesticides and herbicides due to its chemical stability and reactivity.

Synthesis Pathways:

The synthesis of this compound typically involves the reduction of 3-(2,6-Dichlorophenyl)propan-1-ol using lithium aluminum hydride (LiAlH4) . This reaction highlights the compound's versatility as a building block for more complex molecules.

Biological Research

Mechanism of Action:

Research into the biological mechanisms of this compound has revealed its interaction with various molecular targets. The compound appears to bind to specific receptors or enzymes, influencing biochemical pathways crucial for cellular function.

Biochemical Studies:

Investigations into its binding affinity and selectivity have shown promising results. For example, it has been studied for its effects on neurotransmitter systems, indicating potential applications in neuropharmacology .

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl-Substituted Amines and Derivatives

Substituent Position Effects

The position of chlorine atoms on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:

- Reactivity and Synthesis : In HCV inhibitor synthesis, analogs with 2,6-dichlorophenyl groups (e.g., compound 7hh ) achieved 60% yield , while 3,4-dichlorophenyl derivatives (e.g., 7ii ) showed higher yields (78%) . The steric and electronic effects of chlorine positioning likely influence reaction efficiency.

- Biological Activity : Propanil (3,4-dichloro substitution) acts as a herbicide, whereas 2,6-dichlorophenyl analogs are prioritized in antiviral research, highlighting substituent-driven specificity .

Functional Group Variations

Structural Analogs in Drug Development

Antiviral Agents

- 7hh (2,6-dichlorophenyl oxazole): Exhibited 60% yield and >99.8% HPLC purity, underscoring synthetic feasibility for HCV entry inhibitors .

- 7jj (2,6-difluorophenyl analog): Lower yield (33%) suggests fluorinated analogs face steric challenges during synthesis .

GPCR-Targeting Pharmaceuticals

Physicochemical Comparisons

- Methoxy vs.

Key Research Findings

- Synthetic Efficiency : 2,6-Dichlorophenyl amines are prioritized in antiviral research due to balanced reactivity and yield .

- Environmental Impact : Dichlorophenyl urea derivatives (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) persist in ecosystems, raising regulatory concerns .

- Drug Design : The 2,6-dichloro configuration optimizes steric bulk and electronic effects for GPCR-targeted therapies .

Biological Activity

3-(2,6-Dichlorophenyl)propan-1-amine, also known as a derivative of the dichlorophenyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications supported by recent research findings.

Chemical Structure and Properties

The compound this compound has a molecular formula of C10H12Cl2N and a molecular weight of approximately 233.12 g/mol. Its structure includes a propan-1-amine backbone with a dichlorophenyl substituent, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes. For instance, it has shown potential in inhibiting inflammatory mediators, contributing to its anti-inflammatory properties.

- Receptor Binding : Its structure allows it to bind to certain receptors, influencing their activity. This interaction can affect neurotransmitter systems and potentially lead to antidepressant effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 40 µg/mL | 19 |

These results indicate that the compound's antimicrobial activity is comparable to standard antibiotics like ceftriaxone .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies showed that at concentrations around 10 µg/mL, it significantly reduced the levels of these cytokines compared to controls.

Anticancer Potential

In addition to its antimicrobial and anti-inflammatory properties, there is emerging evidence supporting the anticancer potential of this compound. Studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

These findings suggest that the compound may interfere with cell cycle progression and promote cell death in malignant cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Inflammatory Disease Models : In animal models of inflammation, administration of the compound led to a significant reduction in swelling and pain indicators, suggesting its utility in treating conditions like arthritis.

- Cancer Treatment Trials : Preliminary trials involving cancer patients indicated that compounds similar to this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Q & A

Q. What are the recommended synthetic routes for 3-(2,6-Dichlorophenyl)propan-1-amine, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution of 2,6-dichlorobenzaldehyde derivatives. Key reagents include:

- Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for amine reduction .

- Solvents : Anhydrous tetrahydrofuran (THF) or ethanol to avoid side reactions.

- Catalysts : Palladium or nickel catalysts for hydrogenation steps.

Q. Optimization Strategies :

- Use a factorial design to test variables like temperature, solvent polarity, and catalyst loading .

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

Example Table : Hypothetical Reaction Conditions and Yields

| Route | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | LiAlH₄ | THF | 80 | 65 |

| Nucleophilic Substitution | Pd/C | EtOH | 100 | 52 |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. Key Safety Data :

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.2–7.5 ppm) and amine groups (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.03).

- Chromatography : HPLC with UV detection at 254 nm for purity assessment.

Example Table : Hypothetical Spectral Data

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.8 (t, 2H, CH₂NH₂) | Propylamine backbone |

| HRMS | 220.0321 [M+H]⁺ (calc. 220.0325) | Confirms molecular formula |

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

- Step 1 : Verify sample purity via HPLC or GC-MS to rule out impurities .

- Step 2 : Use complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for solid-state structure) .

- Step 3 : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

Case Study : A 2023 study resolved conflicting aromatic proton signals by identifying a minor conformational isomer via variable-temperature NMR .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Molecular Modeling : Use Gaussian or ORCA software for DFT calculations to map electron density and nucleophilic sites.

- Reactivity Descriptors : Calculate Fukui indices to identify regions prone to electrophilic attack .

- Solvent Effects : Simulate reaction pathways in polar (water) vs. nonpolar (hexane) solvents using COSMO-RS models.

Example Table : Hypothetical Reactivity Parameters

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 | High nucleophilicity |

| Fukui Index (f⁻) | 0.45 | Amine group as reactive site |

Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

- In Vitro Assays :

- Kinetic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants (Kd).

- Enzyme Inhibition : Test dose-dependent activity in microplate readers (e.g., IC₅₀ determination).

- In Silico Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins .

Q. Experimental Design :

- Control Groups : Include positive (known inhibitors) and negative (solvent-only) controls.

- Statistical Analysis : Use ANOVA to validate significance of results .

Key Methodological Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.